molecular formula C6H4BrFO2S B1281337 4-Bromobenzenesulfonyl fluoride CAS No. 498-83-9

4-Bromobenzenesulfonyl fluoride

Cat. No. B1281337
CAS RN: 498-83-9
M. Wt: 239.06 g/mol
InChI Key: AOXWZFUBFROIHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzene derivatives is a topic of interest in several studies. For instance, a strategy for isotope containment during radiosynthesis involves the devolatilization of bromobenzene by fluorous-tagging and Ir-catalyzed borylation en route to the 4-phenylpiperidine pharmacophore . Another study discusses the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions, using nucleophilic aromatic substitution reactions . These methods highlight the importance of controlling material loss via volatile intermediates and the efficiency of certain catalysts and conditions in the synthesis of bromobenzene derivatives.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be complex and is often analyzed using X-ray crystallography. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was determined by X-ray analysis . This technique provides detailed information about the arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Bromobenzene derivatives participate in various chemical reactions. The fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI) can lead to the formation of both monofluorinated and trifluorinated products . Additionally, the opening of a vinyl aziridine with p-toluenesulfonamide under TBAF catalysis is another example of a reaction involving a bromobenzene derivative . These reactions demonstrate the versatility of bromobenzene derivatives as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives are influenced by their molecular structure. Photofragment translational spectroscopy of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene has been used to study the energy distribution of photofragments, revealing the effects of fluorine atom substitution on the available energy and the anisotropy parameter . Such studies provide valuable information about the stability and reactivity of these compounds under different conditions.

Scientific Research Applications

Chemoenzymatic Synthesis

4-Bromobenzenesulfonyl fluoride is used in the chemoenzymatic synthesis of complex organic molecules. For example, it plays a role in the preparation of 3,4-Diamino-3,4-dideoxy-l-chiro-inositol, a compound with potential biological significance, by catalyzing a key chemical step (Paul et al., 2001).

Activation of Hydroxyl Groups

The compound is effective in activating hydroxyl groups of polymeric carriers. This property is crucial for the covalent attachment of biologicals to solid supports, which has applications in biochemical and medical research (Chang et al., 1992).

Radiopharmaceutical Synthesis

In radiopharmaceutical research, it is utilized in the synthesis of specific synthons, like no-carrier-added 1-bromo-4-[18F]fluorobenzene. This is important for 18F-arylation reactions in the development of radiopharmaceuticals (Ermert et al., 2004).

Biodegradation Studies

4-Bromobenzenesulfonyl fluoride is relevant in biodegradation studies. Research on the microbial degradation of related compounds like difluorobenzenes informs environmental biotechnology and pollution control strategies (Moreira et al., 2009).

Battery Technology

In the field of lithium-ion batteries, derivatives of 4-Bromobenzenesulfonyl fluoride, like 4-bromo-2-fluoromethoxybenzene, are studied as bi-functional electrolyte additives. These additives can enhance the thermal stability and safety of lithium-ion batteries (Zhang, 2014).

Quantum Chemical Study

The molecular structure and conformations of related sulfonyl fluoride compounds have been studied through electron diffraction and quantum chemical methods. These studies provide insights into the physical chemistry of these molecules, which is crucial for their application in various fields (Petrova et al., 2000).

Inhibitors in Biochemical Research

Sulfonyl fluoride compounds, including those related to 4-Bromobenzenesulfonyl fluoride, are investigated as inhibitors of enzymes like carbonic anhydrases. Such research has implications in developing new therapeutic agents (Ceruso et al., 2014).

Safety And Hazards

4-Bromobenzenesulfonyl fluoride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors/dust . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Future Directions

Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .

properties

IUPAC Name

4-bromobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXWZFUBFROIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496943
Record name 4-Bromobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzenesulfonyl fluoride

CAS RN

498-83-9
Record name 4-Bromobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzene-1-sulfonyl fluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzenesulfonyl chloride (2.29 g, 9 mmol) in CH3CN (45 mL) was added KF (2.1 g, 36 mmol) and 18-crown-6 (0.5 g), then the mixture was stirred at room temperature overnight. The mixture was quenched with aqueous water and extracted with EtOAc, the organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated to give the crude product which was purified by column to give the reagent R-10a (1.6 g, 74.4%) as a pale yellow solid. ESI-MS (M+1): 239.2 calc. for C6H4BrFO2S.
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenylsulfonyl chloride (2 g, 7.83 mmol) in acetonitrile (10 mL), was added fluoride on Amberlyst A-26 (Aldrich Chemical Company, 7.5 g, 21.6 mmol F−). After agitation for 5 hours at room temperature, the mixture was filtered. The solvent was removed under reduced pressure to give 4-bromophenylsulfonyl fluoride (1.5 g) (confirmed by IR spectroscopy).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TSB Lou, MC Willis - Tetrahedron, 2020 - Elsevier
… A round bottom flask was charged with 4-bromobenzenesulfonyl fluoride 1a (1 equiv), B 2 (pin) 2 (1.1 equiv), Pd(dppf)Cl 2 ·CH 2 Cl 2 (3 mol%) and KOAc (3 equiv), evacuated and back-…
Number of citations: 16 www.sciencedirect.com
SB Lou - 2020 - ora.ox.ac.uk
In this thesis, new methodologies towards the synthesis of sulfonyl fluorides through various approaches are documented. These approaches include the development of novel bi- or …
Number of citations: 2 ora.ox.ac.uk
AT King, L Matesic, ST Keaveney… - Molecular …, 2023 - ACS Publications
… A similar pattern was observed for 4-bromobenzenesulfonyl fluoride (2g) (σ para 0.23) with rapid decomposition occurring during the first 60 min of the assay, and only 6 ± 1% …
Number of citations: 3 pubs.acs.org
XQ Li, QQ Liao, J Lai, YY Liao - Frontiers in Chemistry, 2023 - ncbi.nlm.nih.gov
Sulfonylaniline motif plays an important role in pharmaceutical sciences. Developed methods towards this structure are typically lack of good modifiability and stability. In this study, …
Number of citations: 6 www.ncbi.nlm.nih.gov
TSB Lou - Phosphorus, Sulfur, and Silicon and the Related …, 2023 - Taylor & Francis
… With the knowledge of such reactivity pattern, an excellent chemoselectivity was achieved in the conversion of 1,4-bromoiodobenzene to 4-bromobenzenesulfonyl fluoride (3m), and no …
Number of citations: 0 www.tandfonline.com
M Tanaka, Y Souma - The Journal of Organic Chemistry, 1992 - ACS Publications
Sulfonyl compounds are useful raw materials for engi-neering plastics which are clear and thermostable. The synthesis of diaryl sulfones and disulfonyl compounds has been …
Number of citations: 16 pubs.acs.org

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